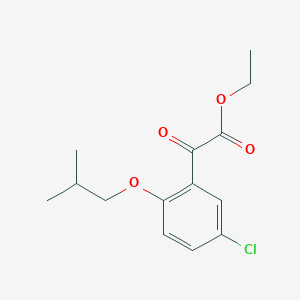
Ethyl 2-iso-butoxy-5-chlorobenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iso-butoxy-5-chlorobenzoylformate is an organic compound with the molecular formula C14H17ClO4 and a molecular weight of 284.7389 g/mol . This compound is known for its unique structure, which includes an ethyl ester, an iso-butoxy group, and a chlorobenzoyl moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iso-butoxy-5-chlorobenzoylformate typically involves the esterification of 2-iso-butoxy-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-iso-butoxy-5-chlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-iso-butoxy-5-chlorobenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-iso-butoxy-5-chlorobenzoylformate involves its interaction with various molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The iso-butoxy and chlorobenzoyl groups contribute to the compound’s reactivity and specificity in targeting certain molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Another ester with similar reactivity but different functional groups.
Methyl 2-iso-butoxy-5-chlorobenzoylformate: A methyl ester analog with slightly different physical properties.
Ethyl 2-iso-butoxy-4-chlorobenzoylformate: A positional isomer with the chlorine atom in a different position on the benzoyl ring
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C14H17ClO4 |
|---|---|
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
ethyl 2-[5-chloro-2-(2-methylpropoxy)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(16)11-7-10(15)5-6-12(11)19-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Clave InChI |
HJPFUKOCRNETIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



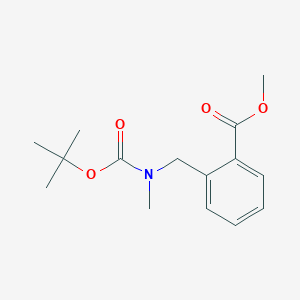
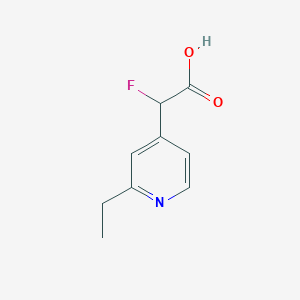
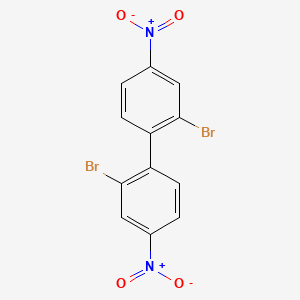
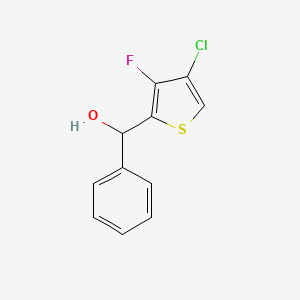
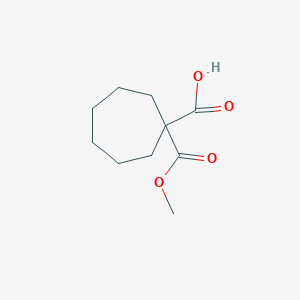
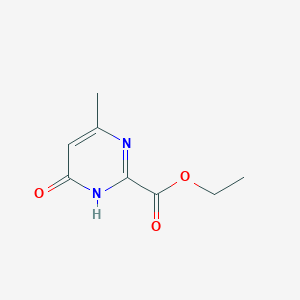
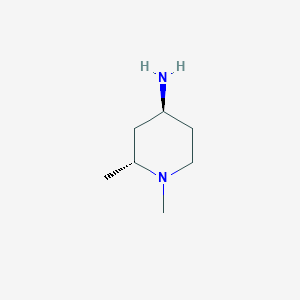
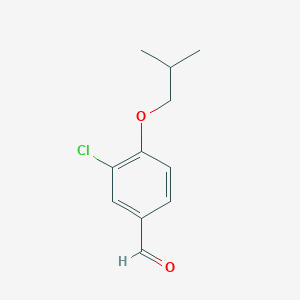

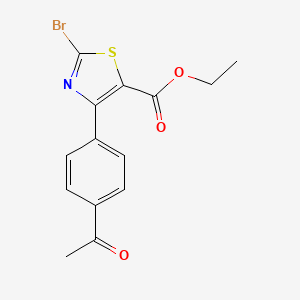

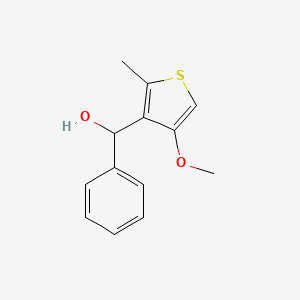
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
